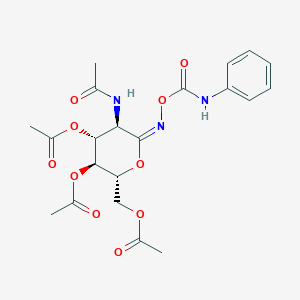

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate: is a synthetic compound with significant applications in scientific research, particularly in the fields of cancer, neurodegenerative disorders, and microbial infections. This compound is known for its inhibitory effects on enzymes associated with these conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate typically involves the acetylation of D-glucopyranosylidene followed by the introduction of an acetamido group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the glucopyranosylidene derivative with N-phenyl carbamate under mild conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and coupling reactions in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranosylidene derivatives.

Aplicaciones Científicas De Investigación

Glycobiology

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate serves as a substrate for studying glycosylation processes. Its structural similarity to natural substrates allows researchers to investigate the mechanisms of glycosyltransferases and other enzymes involved in carbohydrate metabolism. This is particularly relevant in understanding O-linked N-acetylglucosamine (O-GlcNAc) modifications on proteins, which play critical roles in cellular signaling and regulation .

Drug Development

The compound's ability to modulate protein interactions makes it a candidate for drug development. Its derivatives have been explored for their potential to inhibit specific enzymes or pathways involved in diseases such as cancer and metabolic disorders. For instance, the inhibition of hexosaminidases has been linked to therapeutic effects in certain conditions .

Biochemical Probes

Due to its specific binding properties with lectins and other carbohydrate-binding proteins, this compound can be utilized as a biochemical probe to study glycoprotein interactions in various biological systems. This application is particularly useful in the identification and characterization of glycoproteins involved in disease processes .

Therapeutic Applications

Research has indicated that compounds similar to this compound can enhance myogenesis and improve muscle function in models of muscular dystrophy. This suggests potential therapeutic applications in treating muscle-wasting diseases by promoting muscle regeneration through enhanced glycosylation pathways .

Case Study 1: Myogenesis Enhancement

A study demonstrated that treatment with N-acetylglucosamine derivatives improved muscle function in mdx mice, a model for Duchenne muscular dystrophy. The findings indicated that these compounds promote myogenesis by enhancing the interaction between muscle cells and their extracellular matrix .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of carbohydrate derivatives on hexosaminidases. The study revealed that certain modifications led to significant reductions in enzyme activity, highlighting the potential of these compounds in developing targeted therapies for conditions related to enzyme dysregulation .

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of specific enzymes involved in glycosylation. By binding to the active site of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying diseases where glycosylation plays a critical role, such as cancer and neurodegenerative disorders.

Comparación Con Compuestos Similares

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose

- N-Phenyl carbamate derivatives

Uniqueness: O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate is unique due to its combined structure of a glucopyranosylidene moiety with an acetamido group and a phenyl carbamate. This unique structure allows it to effectively inhibit enzymes involved in glycosylation, making it a valuable tool in both research and therapeutic development.

Actividad Biológica

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate (CAS RN: 132063-04-8) is a complex carbohydrate derivative known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a glucopyranosylidene moiety with multiple acetyl groups, contributing to its solubility and reactivity. Its molecular formula is C14H20N4O8, and it has a molecular weight of 372.33 g/mol. The structural complexity enhances its interaction with biological systems, particularly in glycosylation processes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its glycosidic structure may interfere with microbial cell wall synthesis.

- Immunomodulatory Effects : Research indicates that the compound can modulate immune responses. Glycan structures play crucial roles in cell signaling and immune recognition, potentially influencing the activity of immune cells.

- Antitumor Properties : There is emerging evidence suggesting that this compound may have antitumor effects through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- Glycosylation Modulation : The compound's structure allows it to participate in glycosylation processes that are vital for protein function and stability.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor progression.

- Cell Surface Interaction : The compound can interact with cell surface receptors, altering signaling pathways that lead to various cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study :

- Immunomodulatory Research :

- Antitumor Activity :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJJKKTCDJFST-HOWPJYOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.